molecular formula C11H10O3 B3042138 (5-Phenoxy-2-furyl)methanol CAS No. 51551-74-7

(5-Phenoxy-2-furyl)methanol

Cat. No.: B3042138
CAS No.: 51551-74-7
M. Wt: 190.19 g/mol
InChI Key: UTPWFTKIYRTJLU-UHFFFAOYSA-N
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Description

(5-Phenoxy-2-furyl)methanol is an organic compound with the molecular formula C11H10O3. It is characterized by a phenoxy group attached to a furan ring, which is further connected to a methanol group.

Scientific Research Applications

(5-Phenoxy-2-furyl)methanol has a wide range of applications in scientific research:

Safety and Hazards

“(5-Phenoxy-2-furyl)methanol” may be harmful if inhaled and can cause skin and eye irritation . More detailed safety and hazard information can be found in the Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenoxy-2-furyl)methanol typically involves the reaction of 5-phenoxyfuran with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (5-Phenoxy-2-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding furan derivative.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Phenoxy-2-furyl)methanol involves its interaction with various molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the furan ring can engage in aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

    2-Furanmethanol: Similar structure but lacks the phenoxy group.

    5-Phenoxyfuran: Lacks the methanol group.

    5-Phenoxy-2-furancarboxylic acid: An oxidized derivative of (5-Phenoxy-2-furyl)methanol.

Uniqueness: this compound is unique due to the presence of both the phenoxy and methanol groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(5-phenoxyfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPWFTKIYRTJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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